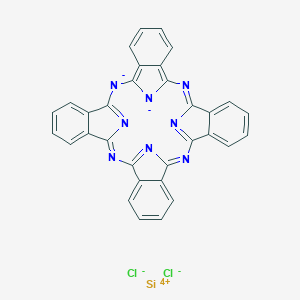

Phthalocyanatodichlorosilane

Overview

Description

Phthalocyanatodichlorosilane, also known as silicon phthalocyanine dichloride, is a compound with the chemical formula C32H16Cl2N8Si. It is characterized by its silicon, phthalocyanine, and dichloride functional groups. This compound is known for its applications in various fields due to its unique properties, including intense far-red absorption and emission features .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalocyanatodichlorosilane can be synthesized through various methods. One common approach involves the reaction of phthalodinitrile with silicon tetrachloride in the presence of a suitable solvent. The reaction typically requires elevated temperatures and may involve catalysts to enhance the yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using high-purity starting materials. The process may include steps such as fractional distillation to purify the intermediate products and ensure the final compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Phthalocyanatodichlorosilane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silicon phthalocyanine oxides.

Reduction: Reduction reactions can convert it into silicon phthalocyanine hydrides.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

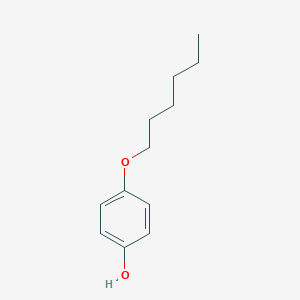

Substitution: Reagents like alkylamines or phenols can be used for substitution reactions.

Major Products Formed:

Oxidation: Silicon phthalocyanine oxides.

Reduction: Silicon phthalocyanine hydrides.

Substitution: Various substituted silicon phthalocyanines depending on the reagents used.

Scientific Research Applications

Phthalocyanatodichlorosilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other silicon phthalocyanine derivatives.

Biology: Its photodynamic properties make it useful in photodynamic therapy for cancer treatment.

Medicine: It is explored for its potential in drug delivery systems due to its ability to generate reactive oxygen species upon light activation.

Industry: It is used in the production of dyes, pigments, and photovoltaic materials .

Mechanism of Action

The mechanism of action of phthalocyanatodichlorosilane involves its ability to absorb light and generate reactive oxygen species. These reactive species can induce cell damage and apoptosis, making it effective in photodynamic therapy. The compound targets cellular components such as membranes and proteins, leading to their oxidation and subsequent cell death .

Comparison with Similar Compounds

- Silicon tetrachloride (SiCl4)

- Trichlorosilane (HSiCl3)

- Dichlorosilane (H2SiCl2)

Comparison: Phthalocyanatodichlorosilane is unique due to its phthalocyanine core, which imparts distinct optical and electronic properties. Unlike simpler chlorosilanes, it has a more complex structure that allows for a broader range of applications, particularly in fields requiring specific light absorption and emission characteristics .

This compound stands out for its versatility and potential in various scientific and industrial applications, making it a valuable compound for ongoing research and development.

Properties

IUPAC Name |

2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;silicon(4+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.2ClH.Si/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHSPVIOKFLGPK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Si+4].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16Cl2N8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014816 | |

| Record name | Phthalocyanatodichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19333-10-9 | |

| Record name | Phthalocyanatodichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019333109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon, dichloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (OC-6-12)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalocyanatodichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)

![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)